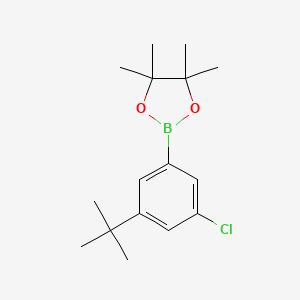

2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The compound features a phenyl ring substituted with a bulky tert-butyl group at the 3-position and a chlorine atom at the 5-position, linked to a pinacol boronate moiety. This structure confers unique steric and electronic properties: the tert-butyl group enhances solubility in nonpolar solvents and provides steric protection to the boron center, while the chlorine atom acts as an electron-withdrawing group, modulating reactivity in coupling reactions .

Properties

Molecular Formula |

C16H24BClO2 |

|---|---|

Molecular Weight |

294.6 g/mol |

IUPAC Name |

2-(3-tert-butyl-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H24BClO2/c1-14(2,3)11-8-12(10-13(18)9-11)17-19-15(4,5)16(6,7)20-17/h8-10H,1-7H3 |

InChI Key |

HZLYBALARSQRPF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(tert-butyl)-5-chlorophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the boron-containing ring into other functional groups.

Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions include various boronic acids, boronate esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the production of advanced materials and polymers, where its unique boron-containing structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom in the dioxaborolane ring acts as a nucleophile, attacking the electrophilic carbon atom in the substrate. This results in the formation of a new carbon-carbon bond, with the palladium catalyst facilitating the reaction by coordinating with the boron and carbon atoms.

Comparison with Similar Compounds

Key Observations:

Steric Effects : The tert-butyl group in the target compound imposes significant steric hindrance, which can slow coupling kinetics but improve selectivity in reactions with congested substrates . In contrast, compounds with smaller substituents (e.g., methoxy or ethoxy) exhibit faster reaction rates in Suzuki couplings .

Electronic Effects : Electron-withdrawing groups (Cl, CF₃) increase the electrophilicity of the boron center, facilitating transmetalation steps in cross-coupling reactions. For example, 2-(3,5-dichlorophenyl)-...dioxaborolane shows higher reactivity toward aryl iodides compared to the tert-butyl-substituted analogue .

Pharmaceutical Applications : Compounds with trifluoromethyl (CF₃) or bulky tert-butyl groups are favored in drug discovery for their ability to enhance metabolic stability and target binding . For instance, 2-(3-chloro-5-ethoxyphenyl)-...dioxaborolane is a key intermediate in the synthesis of kinase inhibitors .

Spectroscopic Characterization

- NMR Data : The tert-butyl group in the target compound produces distinct singlet peaks in ¹H NMR (δ ~1.3 ppm) and ¹³C NMR (δ ~29–35 ppm). Chlorine substituents cause deshielding of adjacent aromatic protons (δ ~7.2–7.8 ppm) .

- Comparison with Fluorinated Analogues : Fluorine atoms (e.g., in 2-(2,3-dichloro-5-fluorophenyl)-...dioxaborolane) introduce splitting patterns in ¹⁹F NMR, aiding structural confirmation .

Biological Activity

2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The compound's chemical formula is , featuring a dioxaborolane core with a tert-butyl and a chlorophenyl substituent. The presence of the boron atom in its structure is significant for its reactivity and potential interactions in biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antimicrobial Properties : Some studies suggest that dioxaborolanes can inhibit bacterial growth and may serve as potential antimicrobial agents.

- Antiparasitic Activity : Related compounds have shown efficacy against parasites such as Plasmodium falciparum, the causative agent of malaria.

- Neuroprotective Effects : Certain boron-containing compounds demonstrate neuroprotective properties, potentially useful in treating neurodegenerative diseases.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several dioxaborolane derivatives. The results indicated that modifications to the substituents significantly influenced their antibacterial activity. The compound's structural features were correlated with its potency against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Related Dioxaborolane | S. aureus | 16 µg/mL |

2. Antiparasitic Activity

In another study focusing on antiparasitic properties, derivatives of dioxaborolanes were tested against P. falciparum. The findings highlighted the importance of lipophilicity in enhancing activity:

| Compound Variant | EC50 (µM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|

| Original Dioxaborolane | 0.010 | 27 |

| Modified Compound | 0.004 | 41 |

These results suggest that structural modifications can lead to improved efficacy and stability.

3. Neuroprotective Effects

Research investigating the neuroprotective effects of boron compounds revealed that certain derivatives can protect neuronal cells from oxidative stress. The mechanism involves the modulation of cellular signaling pathways related to inflammation and apoptosis.

The biological activity of dioxaborolanes is often attributed to their ability to interact with biomolecules through boron coordination chemistry. This interaction can alter enzyme activities or disrupt cellular processes in targeted pathogens or diseased cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.